rac Dobutamine-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

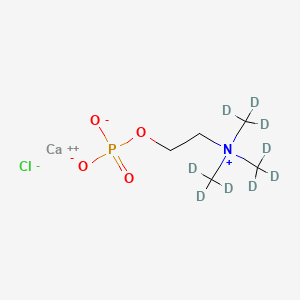

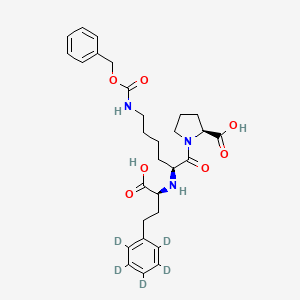

rac Dobutamine-d6 Hydrochloride: is a labelled racemic form of Dobutamine hydrochloride. Dobutamine hydrochloride is a synthetic catecholamine that acts on α1-adrenergic receptors, β1-adrenergic receptors, and β2-adrenergic receptors. It is primarily used as a selective β1-adrenergic receptor agonist, with relatively weak activity at α1-adrenergic receptors and β2-adrenergic receptors .

Mécanisme D'action

Target of Action

Rac Dobutamine-d6 Hydrochloride is a synthetic catecholamine that primarily acts on β1-adrenergic receptors (β1-AR) . It also has relatively weak activity at α1-adrenergic receptors (α1-AR) and β2-adrenergic receptors (β2-AR) . These receptors are part of the adrenergic receptor family, which plays a crucial role in the cardiovascular system.

Mode of Action

This compound, as a selective β1-AR agonist, directly stimulates the β1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, which results in increased cardiac output .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By acting as an agonist at the β1-AR, it enhances the contractility of the heart muscle cells. This leads to an increase in stroke volume and cardiac output, improving the overall function of the cardiovascular system .

Pharmacokinetics

It’s known that the compound’s deuterium substitution can potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The primary result of this compound’s action is an increase in cardiac output . This is achieved by enhancing myocardial contractility and stroke volume . The compound’s action helps correct hypoperfusion, a condition where there is an inadequate flow of blood to the body’s tissues .

Action Environment

Méthodes De Préparation

The preparation of rac Dobutamine-d6 Hydrochloride involves the synthesis of Dobutamine hydrochloride followed by the introduction of deuterium atoms. The synthetic route typically involves the following steps:

Synthesis of Dobutamine Hydrochloride: This involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(methylamino)ethanol in the presence of a reducing agent to form Dobutamine. The Dobutamine is then converted to its hydrochloride salt.

Analyse Des Réactions Chimiques

rac Dobutamine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form catechol derivatives.

Applications De Recherche Scientifique

rac Dobutamine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: It is used as a stable isotope-labelled compound for tracing and studying metabolic pathways.

Biology: It is used to study the effects of β1-adrenergic receptor agonists on cellular processes.

Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Dobutamine.

Industry: It is used in the development of new drugs and therapeutic agents.

Comparaison Avec Des Composés Similaires

rac Dobutamine-d6 Hydrochloride is unique due to its deuterium labelling, which makes it useful for tracing and studying metabolic pathways. Similar compounds include:

Dobutamine Hydrochloride: The non-deuterated form, used primarily as a cardiac stimulant.

Isoproterenol: Another β-adrenergic agonist used for similar purposes but with different receptor selectivity.

Epinephrine: A naturally occurring catecholamine with broader receptor activity.

Propriétés

Numéro CAS |

1246818-96-1 |

|---|---|

Formule moléculaire |

C18H24ClNO3 |

Poids moléculaire |

343.881 |

Nom IUPAC |

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |

Clé InChI |

BQKADKWNRWCIJL-RUUVDYPYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

Synonymes |

4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol; DL-Dobutamine-d6 Hydrochloride; (+/-)-Dobutamine-d6 Hydrochloride; Dobutrex-d6; Inotrex-d6; NSC 299583-d6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

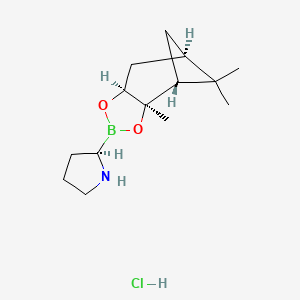

![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)

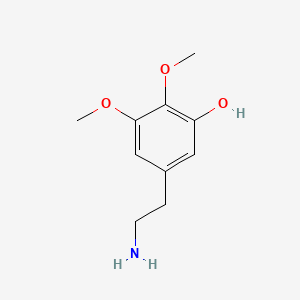

![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)